(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768545
InChI: InChI=1S/C8H13NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1
SMILES: CCOC(=O)C1CCC(=O)CN1
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13768545

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester -

Specification

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name ethyl (2S)-5-oxopiperidine-2-carboxylate
Standard InChI InChI=1S/C8H13NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1
Standard InChI Key LWOHCOQCIQCQIX-ZETCQYMHSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CCC(=O)CN1
SMILES CCOC(=O)C1CCC(=O)CN1
Canonical SMILES CCOC(=O)C1CCC(=O)CN1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted with a ketone group at position 5 and an ethyl ester group at position 2. The SMILES notation (CCOC(=O)C1CCC(=O)CN1) confirms the connectivity: the ethyl ester (–COOCH₂CH₃) is bonded to carbon 2, while the ketone (–C=O) occupies carbon 5 . The chiral center at carbon 2 dictates the (S)-enantiomer’s stereochemical identity, which is crucial for its role in drug synthesis .

Physicochemical Data

Key physicochemical properties include:

  • Molecular Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol

  • IUPAC Name: Ethyl 5-oxopiperidine-2-carboxylate

  • CAS Registry Number: 154807-15-5

The InChIKey (LWOHCOQCIQCQIX-UHFFFAOYSA-N) and 3D conformer data available in PubChem further validate its structural uniqueness . Comparatively, the related five-membered analog ethyl pyroglutamate (C₇H₁₁NO₃) shares functional groups but lacks the piperidine ring’s conformational flexibility .

Synthesis and Manufacturing

Historical Synthesis Routes

The earliest synthesis, reported by Freed et al. in 1960, utilized (L)-glutamic acid diethyl ester as the starting material . Key steps included:

  • N-Benzoylation: Reaction with benzoyl chloride to form N-benzoyl glutamate diethyl ester.

  • Substitution and Cyclization: Treatment with ethyl chloroacetate under basic conditions to yield a piperidine derivative.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis followed by decarboxylation produced (S)-5-oxopiperidine-2-carboxylic acid .

This method, though pioneering, faced challenges in yield and stereochemical purity due to side reactions at the N-atom .

Modern Improvements

Patent CN109970625A introduced a streamlined “one-pot” approach starting from L-glutamic acid :

  • Esterification: Conversion to L-glutamic acid diethyl ester.

  • N-Protection and Substitution: Sequential addition of 2-haloacetate and a protective agent (e.g., Boc anhydride) under alkaline conditions.

  • Intramolecular Cyclization: Strong base-mediated ring closure to form protected (S)-5-oxopiperidine-2-carboxylate .

This method enhanced efficiency by minimizing intermediate isolation and improving enantiomeric excess (>98% ee) .

Recent Advances

Patent CN117625710A (2023) further optimized the process by employing asymmetric catalysis during cyclization, achieving higher yields (85–90%) and reducing byproducts . The use of chiral ligands (e.g., bis-oxazoline) ensured precise control over the (S)-configuration .

Applications in Pharmaceutical Synthesis

Role in Avibactam Production

(S)-5-Oxo-piperidine-2-carboxylate is a pivotal intermediate in synthesizing avibactam, a non-β-lactam β-lactamase inhibitor used in combination antibiotics . The synthesis pathway involves:

  • Condensation with O-Benzylhydroxylamine: Forms an imine intermediate.

  • Hydrogenation and Cyclization: Generates the diazabicyclooctane core of avibactam .

The compound’s chiral purity directly impacts avibactam’s efficacy, as improper stereochemistry reduces β-lactamase binding affinity .

Broader Medicinal Chemistry Relevance

Beyond avibactam, the compound’s scaffold is explored in:

  • Protease Inhibitors: Piperidine derivatives inhibit HIV-1 protease and thrombin.

  • Neurological Agents: Structural analogs modulate GABA receptors for epilepsy treatment .

Comparative Analysis with Structural Analogs

Ethyl Pyroglutamate

This five-membered analog (C₇H₁₁NO₃) shares the ester and ketone functionalities but exhibits distinct reactivity due to ring strain . It lacks the piperidine ring’s stability, limiting its utility in complex syntheses .

4-Oxo-piperidine Derivatives

Compounds like 4-oxo-piperidine serve as intermediates in antipsychotic drugs but lack the carboxylate group essential for β-lactamase inhibition .

Future Directions

Synthetic Methodology

Emerging techniques such as flow chemistry and enzyme-catalyzed asymmetric synthesis could further optimize yield and sustainability .

Drug Development

Exploration of (S)-5-oxo-piperidine-2-carboxylate in antibiotic adjuvants and anticancer agents represents a promising frontier, leveraging its chiral scaffold for targeted activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator